molecular formula C22H17ClN4O2S B3397661 N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021220-65-4

N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3397661
CAS No.: 1021220-65-4
M. Wt: 436.9 g/mol
InChI Key: FBCAZPYKRVTKSV-UHFFFAOYSA-N
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Description

The compound N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide features a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanyl-acetamide moiety at position 2. The acetamide is further linked to a 3-acetylphenyl group, introducing a ketone functional group. Its synthesis likely involves coupling a pyrazolo[1,5-a]pyrazine intermediate with a thiol-containing acetamide derivative under basic conditions, analogous to methods described in related studies .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2S/c1-14(28)16-3-2-4-18(11-16)25-21(29)13-30-22-20-12-19(26-27(20)10-9-24-22)15-5-7-17(23)8-6-15/h2-12H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCAZPYKRVTKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C22H22ClN4O2SC_{22}H_{22}ClN_{4}O_{2}S, with a molecular weight of approximately 436.9 g/mol. The compound features a pyrazolo[1,5-a]pyrazin core, an acetylphenyl group, and a sulfanyl moiety, which are critical for its biological activity.

Synthesis Overview:
The synthesis typically involves several steps:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core: Achieved through cyclization of appropriate precursors.
  • Introduction of the Chlorophenyl Group: Involves nucleophilic substitution reactions.
  • Attachment of the Sulfanyl Group: Accomplished through thiolation reactions.
  • Formation of the Acetamide Group: Finalized by reacting intermediates with acylating agents.

Biological Activities

This compound has been evaluated for various biological activities including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the pyrazolo[1,5-a]pyrazine core have shown promising results against glioblastoma cell lines by inhibiting key kinases involved in tumor growth:

CompoundTarget KinaseActivityReference
Compound 4jAKT2/PKBβLow micromolar activity
N-(4-chlorophenyl) derivativesVarious cancer cell linesInhibitory effects on cell growth

The inhibition of AKT signaling pathways is particularly noteworthy as it plays a crucial role in oncogenesis.

Anti-inflammatory Activity

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. For example, thieno[2,3-c]pyrazole derivatives demonstrated significant reductions in inflammatory markers in vitro.

Antimicrobial Activity

The biological activity of pyrazole derivatives extends to antimicrobial effects. Studies have shown that certain pyrazole compounds exhibit activity against various bacterial strains, indicating potential for development as antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrazolo compounds:

  • Study on Glioblastoma: A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and tested against glioma cell lines, showing significant growth inhibition while maintaining low toxicity towards non-cancerous cells .
  • Antioxidant Studies: Thieno[2,3-c]pyrazole compounds were tested against oxidative stress in fish erythrocytes, demonstrating protective effects against toxicity from environmental pollutants .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrazolo[1,5-a]pyrazine 2-(4-ClPh), 4-SCH2CONH(3-AcPh) ~458.9 Acetyl group for enhanced polarity
G420-0602 Pyrazolo[1,5-a]pyrazine 2-(4-EtPh), 4-SCH2CONH(4-ClPh) 422.93 Ethyl group for lipophilicity
18r Pyrazolo[1,5-a]pyrimidine N,7-bis(4-ClPh), 2-(4-MeOPhNH) 499.95 Dual chloro-substitutions
F-DPA Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, diethylacetamide Not reported Radiolabeling potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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